(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine
Description
(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine is a secondary amine featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The morpholine group is attached to a central ethylamine backbone, with the pyridine substituent at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacophoric roles of both morpholine (enhancing solubility and bioavailability) and pyridine (participating in hydrogen bonding and π-π interactions) .
Properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-9-11(10-1-3-13-4-2-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDRJYDNZSUSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672512 | |
| Record name | 2-(Morpholin-4-yl)-2-(pyridin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518066-36-9 | |
| Record name | β-4-Pyridinyl-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518066-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)-2-(pyridin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proposed Synthetic Strategy
- Starting Materials: Morpholine and 4-pyridyl-substituted ethylamine derivatives or precursors.
- Key Reaction: Nucleophilic substitution or alkylation of morpholine with a 2-chloro-2-(pyridin-4-yl)ethylamine or similar electrophilic intermediate.
- Conditions: Elevated temperature (100–190 °C), acid catalysis (e.g., p-toluenesulfonic acid), and solvent-free or polar aprotic solvents under atmospheric or autoclave pressure.
This approach is analogous to the synthesis of morpholin-4-yl ethylamines via alkylation with heterocyclic compounds, as described in patent RU2570898C2.
Mannich-Type Reactions for Morpholin-4-ylmethyl Derivatives
Research on morpholin-4-ylmethyl derivatives of heteroaryl compounds shows that Mannich reactions involving morpholine, formaldehyde, and heteroaromatic amines can regioselectively introduce morpholinylmethyl groups onto heteroaryl rings. This method could be adapted to synthesize derivatives related to this compound by reacting morpholine and formaldehyde with pyridinyl amines under controlled conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of morpholine with chloroacetonitrile + reduction | Morpholine, chloroacetonitrile, Raney Co, H2 | 90 °C, 180 Torr H2, NH3 presence | Raney cobalt | High (not specified) | Two-step process, high purity |
| One-step aziridine ring-opening | Morpholine, aziridine | 100 °C, autoclave, prolonged heating | None | 84% | Simpler, direct synthesis |
| Alkylation with 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole | Morpholine, heterocyclic oxazole | 120–200 °C, acid catalysis, autoclave or atmospheric pressure | p-Toluenesulfonic acid | 87% | Solvent-free, acid catalyzed |
| Mannich reaction for morpholin-4-ylmethyl derivatives | Morpholine, formaldehyde, heteroaryl amines | Reflux in DMF or similar solvent | None | Good yields (varies) | Regioselective, applicable to heteroaryl amines |
Detailed Research Findings and Notes
- The two-step alkylation and reduction method is well-established for producing 2-(morpholin-4-yl)ethylamine intermediates, which can be further functionalized with pyridinyl groups.
- The aziridine ring-opening method offers a more straightforward route with good yield but requires careful control of reaction time and temperature to avoid side reactions.
- Acid-catalyzed alkylation with nitrogen-containing heterocycles is efficient and can be conducted without solvents, reducing environmental impact and simplifying purification.
- Mannich-type reactions enable the introduction of morpholin-4-ylmethyl groups onto heteroaryl systems, which may be adapted for synthesizing the target compound or its derivatives.
- Spectroscopic analyses such as 1H-NMR confirm the structural integrity and regioselectivity of these syntheses, with characteristic chemical shifts indicating successful incorporation of morpholine and pyridine moieties.
Chemical Reactions Analysis
Types of Reactions: (2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amines or amides.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring attached to a pyridine moiety, which contributes to its diverse chemical reactivity and biological properties. The presence of nitrogen atoms in both rings allows for hydrogen bonding and coordination with various biological targets.
Medicinal Chemistry
Drug Development
(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine is being investigated as a potential therapeutic agent. Its structure is conducive to modifications that can enhance its efficacy against specific diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that modifications to the morpholine ring can increase activity against breast cancer cells, highlighting its potential in targeted cancer therapies .
Biological Research
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes linked to cancer progression and microbial resistance. Its interaction with specific molecular targets can modulate enzyme activity, making it a candidate for drug design focused on enzyme inhibitors.
Receptor Modulation
Investigations into the compound's mechanism of action suggest that it may bind to various receptors involved in cell signaling pathways. This receptor modulation could lead to therapeutic effects in conditions such as neurodegenerative diseases .
Materials Science
Advanced Materials Production
In industrial applications, this compound is utilized as a building block for synthesizing advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced stability and conductivity .
Mechanism of Action
(2-Morpholin-4-yl-2-pyridin-4-ylethyl)amine is structurally similar to other compounds such as (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine and (2-Morpholin-4-yl-2-pyridin-3-ylethyl)amine. its unique structural features, such as the position of the pyridine ring, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.27 g/mol
- Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors (based on structural analogs) .
Comparison with Structural Analogs
2.1. Positional Isomers of Pyridine Substituent
The position of the pyridine nitrogen significantly influences electronic and steric properties:
Synthetic Notes:
- Isomer synthesis typically involves reductive amination or nucleophilic substitution, with pyridine substituent position dictated by starting materials .
2.2. Heterocyclic Variations
Replacing pyridine with other aromatic systems alters physicochemical and biological properties:
Pharmacological Impact :
- Thiophene-containing analogs (e.g., CAS 775293-39-5) may exhibit higher cytotoxicity due to sulfur’s metabolic reactivity .
2.3. Pyrimidine and Pyrazole Derivatives
Incorporating morpholine into larger heterocycles expands bioactivity:
Mechanistic Insights :
- Morpholine’s oxygen atom facilitates water solubility, while pyrimidine’s planar structure enables intercalation with DNA/RNA .
2.4. Chlorinated and Fluorinated Derivatives
Halogen substitution modulates electronic properties and toxicity:
Safety Notes:
- Chlorinated analogs (e.g., CAS 41832-28-4) show higher acute toxicity compared to non-halogenated morpholine derivatives .
Biological Activity
(2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in medical and research contexts. This article synthesizes available data on the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 204.27 g/mol. Its structure includes a morpholine ring and a pyridine moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes involved in critical biochemical pathways, leading to disruption in cellular functions associated with disease processes.
Target Enzymes
- VEGFR-2 Inhibition : Similar compounds have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth .
- Antitumor Activity : Studies indicate that derivatives of this compound may exhibit antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in various cancer cell lines, including HeLa and C6 cells. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels necessary for inhibiting cell proliferation.
2. Antimicrobial Activity
Research into the antimicrobial properties revealed that the compound exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged significantly, indicating its potential as an antimicrobial agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the morpholine or pyridine rings have been shown to enhance biological activity, suggesting that further optimization could lead to more potent therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-Morpholin-4-YL-2-pyridin-4-ylethyl)amine?
- Methodological Answer : The compound can be synthesized via sequential alkylation and amination reactions. For instance:
Alkylation : React morpholine with a pyridinyl ethyl halide (e.g., 2-chloroethylpyridine) in the presence of a base (e.g., NaOH) to form the morpholine-ethylpyridine intermediate.
Amination : Introduce the amine group via reductive amination or substitution, often using ammonia or ammonium salts under reflux conditions in ethanol .
- Purification typically involves column chromatography or crystallization. Validate purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the morpholine ring (δ 2.5–3.5 ppm for N–CH), pyridinyl protons (δ 7.0–8.5 ppm), and amine protons (δ 1.5–2.5 ppm). Compare with computed spectra for tautomer verification .
- IR Spectroscopy : Identify N–H stretching (3200–3400 cm), C–N (1250–1350 cm), and morpholine C–O–C (1100–1200 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak) and fragmentation patterns .
Advanced Research Questions
Q. How can 3D-QSAR models optimize bioactivity in morpholine-containing analogs?
- Methodological Answer :
Data Preparation : Compile bioactivity data (e.g., IC, Ki) for analogs with varied substituents on the pyridine and morpholine rings .
Molecular Alignment : Align structures using common scaffolds (e.g., morpholine-ethylamine core) and generate steric/electrostatic fields via CoMFA or CoMSIA .
Validation : Use leave-one-out cross-validation (q > 0.5) and external test sets (r > 0.6). Prioritize regions with high contour contributions (e.g., bulky substituents enhancing hydrophobic interactions) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) and confirm compound stability under assay conditions (e.g., pH 7.4, 37°C) .
- Structural Confirmation : Re-analyze disputed compounds via XRD to rule out polymorphic or tautomeric discrepancies .
- Meta-Analysis : Use multivariate regression to isolate variables (e.g., logP, hydrogen-bond donors) influencing activity .
Q. What strategies resolve crystallographic vs. spectroscopic structural contradictions?
- Methodological Answer :
- XRD Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to detect conformational flexibility .
- Dynamic NMR : Perform variable-temperature NMR to identify tautomers (e.g., amine vs. imine forms) causing spectral inconsistencies .
- Computational Modeling : Use Gaussian or ORCA to simulate NMR/IR spectra under different protonation states .
Q. How to design analogs for SAR studies targeting CNS activity?
- Methodological Answer :
Scaffold Modification : Introduce substituents at the pyridine 4-position (e.g., halogens for lipophilicity) or morpholine N-atom (e.g., benzyl groups for blood-brain barrier penetration) .
Bioisosteres : Replace morpholine with piperazine or thiomorpholine dioxides to modulate receptor affinity .
Activity Testing : Screen analogs against dopamine/serotonin transporters (IC assays) and assess cytotoxicity (MTT assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
